molecular formula C26H22F3NO4 B7741572 8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one

8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B7741572
M. Wt: 469.5 g/mol
InChI Key: NWENXSYYCLMVPJ-UHFFFAOYSA-N
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Description

This compound belongs to the chromen-4-one (flavone) family, characterized by a benzopyran-4-one core with multiple functional modifications. Its structure includes:

  • Position 2: A trifluoromethyl (-CF₃) group, known to enhance metabolic stability and lipophilicity .
  • Position 7: A hydroxy (-OH) group, contributing to hydrogen-bonding capabilities and acidity (predicted pKa ~5.66) .
  • Position 8: A benzyl(methyl)aminomethyl (-CH₂N(CH₃)CH₂C₆H₅) group, which may influence solubility and receptor binding .

The molecular formula is C₂₉H₂₃F₃NO₄ (MW: 505.48 g/mol), with a predicted density of 1.383 g/cm³ and boiling point of 588.4°C . Its synthesis likely involves multi-step alkylation and condensation reactions, as seen in analogous chromone derivatives .

Properties

IUPAC Name

8-[[benzyl(methyl)amino]methyl]-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3NO4/c1-16-7-6-10-18(13-16)33-24-22(32)19-11-12-21(31)20(23(19)34-25(24)26(27,28)29)15-30(2)14-17-8-4-3-5-9-17/h3-13,31H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWENXSYYCLMVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN(C)CC4=CC=CC=C4)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis may begin with the formation of the chromen-4-one core, followed by the introduction of the benzyl(methyl)amino group through nucleophilic substitution reactions. The hydroxyl and phenoxy groups can be introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the chromen-4-one core or other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups or modify existing ones.

Scientific Research Applications

8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: It can be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its hydroxyl and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares key structural features and properties of the target compound with analogs:

Compound Name Substituents (Positions) Molecular Formula MW (g/mol) Key Properties/Findings References
Target Compound : 8-{[Benzyl(methyl)amino]methyl}-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one 2: -CF₃; 3: 3-MePhO; 7: -OH; 8: -CH₂N(CH₃)Bn C₂₉H₂₃F₃NO₄ 505.48 Predicted pKa ~5.66; high thermal stability .
8-{[Benzyl(methyl)amino]methyl}-7-hydroxy-3-(2-naphthyloxy)-2-(trifluoromethyl)-4H-chromen-4-one 3: 2-naphthyloxy C₂₉H₂₂F₃NO₄ 505.48 Enhanced π-stacking due to naphthyl group; similar solubility to target compound .
8-[(Dimethylamino)methyl]-7-methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one 7: -OMe; 3: 4-MeOPh; 8: -CH₂NMe₂ C₂₁H₂₀F₃NO₄ 407.39 Reduced acidity (pKa ~neutral); lower MW improves bioavailability .
7-Hydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one 3: PhO; 7: -OH; 8: unsubstituted C₁₆H₉F₃O₄ 322.24 Simpler structure with lower steric hindrance; used as a synthetic intermediate .
8-[(Cyclohexyl(methyl)amino]methyl}-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one 8: -CH₂N(CH₃)Cyclohexyl C₂₅H₂₆F₃NO₄ 485.48 Increased hydrophobicity due to cyclohexyl group; potential for CNS targeting .

Physicochemical Properties

  • Solubility: The benzyl(methyl)aminomethyl group in the target compound enhances solubility in polar aprotic solvents compared to analogs with bulkier hydrophobic groups (e.g., cyclohexyl in ).
  • Acidity : The 7-hydroxy group (pKa ~5.66) makes the target compound more acidic than methoxy-substituted analogs (e.g., ), favoring ionized forms at physiological pH.
  • Thermal Stability : The trifluoromethyl group at position 2 contributes to high thermal stability across all analogs, with boiling points exceeding 500°C .

Biological Activity

The compound 8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic derivative of coumarin, which has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and related case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C22H22F3N1O3\text{C}_{22}\text{H}_{22}\text{F}_3\text{N}_1\text{O}_3

This structure features a chromenone core with various substituents that may influence its biological activity.

Antiproliferative Effects

Recent studies have shown that derivatives of coumarin exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to the one have been evaluated for their ability to inhibit cell growth in U-937 and SK-MEL-1 cancer cell lines. The IC50 values for these compounds ranged from 5.7 to 12.2 µM , indicating potent activity against these malignancies .

The mechanisms by which these compounds exert their antiproliferative effects often involve:

  • Induction of Apoptosis : Flow cytometric analyses indicated that certain derivatives induce apoptosis in cancer cells in a time- and concentration-dependent manner. The induction of apoptosis is a critical pathway for the effectiveness of anticancer agents .
  • Alternative Targets : Unlike traditional chemotherapeutics that target tubulin polymerization or cyclin-dependent kinases (CDKs), studies suggest that these compounds may interact with alternative intracellular targets, thereby circumventing common resistance mechanisms seen in cancer therapy .

Case Studies

Several studies have investigated the biological activity of structurally related compounds, providing insights into their potential applications:

  • Anticancer Activity :
    • A study demonstrated that a series of benzylamino derivatives showed significant inhibition of U-937 and SK-MEL-1 cell lines, with derivatives displaying varied potency based on their substituents. For example, the presence of halogen atoms significantly influenced activity, with chlorine being more effective than bromine or fluorine .
  • Neuropharmacological Potential :
    • Research on coumarin derivatives indicated dual activities as cholinesterase inhibitors, which are relevant for Alzheimer's disease treatment. Some compounds showed up to 676-fold preference for inhibiting butyrylcholinesterase over acetylcholinesterase, suggesting potential neuroprotective effects alongside anticancer properties .

Data Summary Table

Compound NameCell Line TestedIC50 (µM)Mechanism
This compoundU-9375.7 - 12.2Apoptosis induction
Related Benzylamino DerivativeSK-MEL-110.0Alternative target interaction

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